REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].C(=O)([O-])[O-].[K+].[K+].Br[CH:16](Br)[CH3:17]>CC(C)=O.C(OCC)(=O)C>[CH3:1][O:2][C:3]([C:4]1([C:5](=[O:6])[CH3:7])[CH2:17][CH2:16]1)=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
276.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
86 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 72 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while being cooled with ice
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed with water and saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled in a vacuum
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |